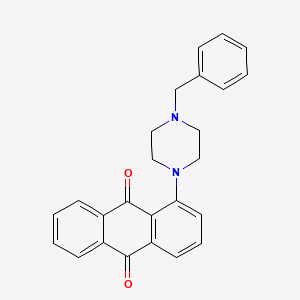

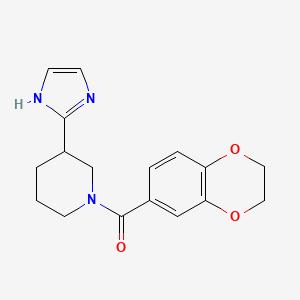

![molecular formula C16H13ClN2O3S B5547572 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis process of compounds related to 4-chloro-N'-[2-(2-propyn-1-yloxy)benzenesulfonohydrazide] and its derivatives often involves condensation reactions between different hydrazides and aldehydes or ketones. For example, novel biologically active derivatives have been synthesized using ultrasonic-mediated N-alkylation and ring expansion techniques, followed by reactions with various benzaldehydes in an ultrasonic bath, highlighting a versatile and efficient approach to obtaining these compounds (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis Structural analyses of these compounds, such as X-ray diffraction studies, have revealed details about their molecular geometry, including dihedral angles and planarity. For example, derivatives have shown a range of dihedral angles indicating varying degrees of planarity within the molecular structure, which can influence their physical and chemical properties (Subashini et al., 2012).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. Hydrogen bonding and π-π interactions have been noted to form two-dimensional networks and influence the stacking of molecules, which are crucial for understanding their supramolecular assemblies (Subashini et al., 2012).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. For instance, the planarity and hydrogen bonding capabilities of the molecules affect their solubility and melting points, which are important for their application in various fields.

Chemical Properties Analysis Chemically, these compounds exhibit a range of activities, including potential biological activities due to their structural features. Their reactivity can be attributed to the presence of functional groups such as the sulfonohydrazide moiety and the benzylidene linkage, which play significant roles in their chemical behavior and interactions with biological targets (Zia-ur-Rehman et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthetic and Spectroscopic Analysis

A study conducted by Khan et al. (2020) detailed the synthesis of hydrazide derivatives, including 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide. These compounds were characterized through various spectroscopic techniques and analyzed using quantum chemical methods to explore their structural, spectral, and electronic properties. The research highlighted the potential of these compounds for technological applications due to their significant nonlinear optical (NLO) properties, compared with a prototype compound (urea), indicating their usefulness in fields like photonics and optoelectronics Khan et al., 2020.

Antifungal Screening

Another study by Gupta and Halve (2015) synthesized a series of hydrazide derivatives, including 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, to evaluate their antifungal activity. The compounds demonstrated potent activity against Aspergillus niger and Aspergillus flavus, showcasing a significant structure-activity relationship (SAR). This suggests their potential as effective antifungal agents, which could be further developed for agricultural or pharmaceutical applications Gupta & Halve, 2015.

Crystal Structure and Hirshfeld Surface Analysis

Research by Salian et al. (2018) focused on the crystal structures of derivatives of 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide to understand the effect of substituents on structural parameters. This study utilized two-dimensional fingerprint plots and Hirshfeld surface analysis to compare how different substituents impact molecular stability and intermolecular interactions. These insights are crucial for the design of materials with tailored properties for applications in material science and molecular engineering Salian et al., 2018.

Biofilm Inhibition and Mutagenic Activities

Sheikh et al. (2021) synthesized a series of compounds, including derivatives of 4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, to assess their biofilm inhibition, antioxidant, and mutagenic properties. The study revealed that compounds with electron-donating groups exhibited enhanced scavenging abilities, suggesting their potential use in combating bacterial biofilms and oxidative stress. This research opens avenues for developing new antimicrobial and antioxidant agents Sheikh et al., 2021.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h1,3-10,12,19H,11H2/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCLTGIZUWMBKC-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

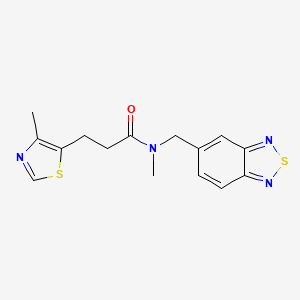

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

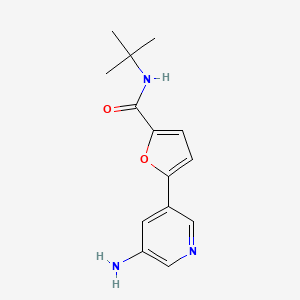

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)